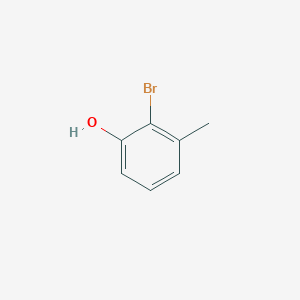

2-Bromo-3-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGNLEZLTOVJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295268 | |

| Record name | 2-bromo-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22061-78-5 | |

| Record name | 22061-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylphenol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Versatile Phenolic Building Block

2-Bromo-3-methylphenol is a halogenated aromatic compound that serves as a crucial intermediate in the landscape of organic synthesis. Its trifunctionalized benzene ring, featuring a hydroxyl group, a bromine atom, and a methyl group, presents a unique combination of reactive sites and directing groups. This distinct substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The strategic placement of the bromo, hydroxyl, and methyl groups allows for a range of chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution at the phenolic oxygen, and cross-coupling reactions at the carbon-bromine bond. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-3-methylphenol, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical Properties of 2-Bromo-3-methylphenol

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 2-Bromo-3-methylphenol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-3-methylphenol | [1] |

| CAS Number | 22061-78-5 | [1][2] |

| Molecular Formula | C₇H₇BrO | [1][2] |

| Molecular Weight | 187.03 g/mol | [1] |

| Appearance | White to yellow to brown solid | [3][4] |

| Melting Point | 58.5-59 °C | N/A |

| Boiling Point | 215.2 °C at 760 mmHg | N/A |

| Solubility | Slightly soluble in chloroform and ethyl acetate | N/A |

| Density | 1.554 g/cm³ | N/A |

| pKa | 8.54 ± 0.10 (Predicted) | N/A |

| LogP | 2.6 | [1] |

Spectral Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the different electronic environments of the three protons on the ring. The methyl group would appear as a singlet, and the hydroxyl proton's chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum would exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group appearing at a lower field and the carbon attached to the bromine atom also showing a characteristic shift.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of 2-Bromo-3-methylphenol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-O stretching vibration should appear in the 1200-1300 cm⁻¹ region. The C-Br stretching frequency is typically found in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the methyl group and other characteristic cleavages of the aromatic ring.

Synthesis and Reactivity

Synthesis via the Sandmeyer Reaction: A Validated Protocol

A reliable and commonly employed method for the synthesis of 2-Bromo-3-methylphenol is the Sandmeyer reaction, starting from 2-Amino-3-methylphenol. This multi-step process involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-Amino-3-methylphenol (1.0 equivalent) in a suitable aqueous acidic solution (e.g., a mixture of water and hydrobromic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (a catalytic or stoichiometric amount) in hydrobromic acid.

-

Cool this mixture to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 2-Bromo-3-methylphenol.

-

Caption: Synthesis of 2-Bromo-3-methylphenol via the Sandmeyer reaction.

Reactivity Profile: A Guide for Synthetic Strategy

The reactivity of 2-Bromo-3-methylphenol is governed by the interplay of its three functional groups.

1. Electrophilic Aromatic Substitution:

The hydroxyl and methyl groups are activating, ortho-, para-directing groups, while the bromine atom is a deactivating, ortho-, para-directing group. The overall regioselectivity of electrophilic substitution reactions will be a composite of these directing effects. The positions ortho and para to the powerful activating hydroxyl group are the most likely sites for substitution. However, one ortho position is blocked by the bromine atom, and the other by the methyl group. This leaves the para position to the hydroxyl group (position 5) and the remaining ortho position (position 6) as the most probable sites of electrophilic attack. Steric hindrance from the adjacent methyl and bromo groups may influence the ratio of substitution at these positions.

Caption: Regioselectivity of electrophilic aromatic substitution on 2-Bromo-3-methylphenol.

2. Reactions of the Hydroxyl Group: The Williamson Ether Synthesis

The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then undergo a Williamson ether synthesis by reacting with an alkyl halide to form an ether. This reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-oxygen bonds.[5][6][7]

Experimental Protocol for Williamson Ether Synthesis:

-

To a solution of 2-Bromo-3-methylphenol (1.0 equivalent) in a polar aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5-2.0 equivalents).

-

Add the desired alkyl halide (1.0-1.2 equivalents) to the mixture.

-

Heat the reaction mixture with stirring and monitor the progress by TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting ether by column chromatography or distillation.

Sources

- 1. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]

- 3. 2-Bromo-3-methylphenol | 22061-78-5 [sigmaaldrich.com]

- 4. 2-Bromo-3-methylphenol | 22061-78-5 [sigmaaldrich.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

2-Bromo-3-methylphenol CAS number 22061-78-5

An In-Depth Technical Guide to 2-Bromo-3-methylphenol (CAS: 22061-78-5) for Advanced Synthesis Applications

Introduction

2-Bromo-3-methylphenol is a substituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and fine chemical synthesis. Its structure, featuring a phenol ring functionalized with a bromine atom and a methyl group, presents a unique combination of reactive sites. This trifecta of functionality—the nucleophilic hydroxyl group, the bromine atom amenable to cross-coupling reactions, and the sterically influencing methyl group—makes it a versatile and valuable building block for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. 2-Bromo-3-methylphenol is typically supplied as a solid with a purity of 98% or higher.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22061-78-5 | [1][2][3] |

| Molecular Formula | C₇H₇BrO | [1][2][3] |

| Molecular Weight | 187.03 g/mol | [2][3] |

| Appearance | White to yellow to brown solid | |

| Purity | ≥98% | [1] |

| SMILES | CC1=C(C(=CC=C1)O)Br | [2][3] |

| InChI Key | HUGNLEZLTOVJLD-UHFFFAOYSA-N | [3] |

| Storage | Room temperature, some suppliers recommend 4°C under nitrogen | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are lot-dependent, the expected characteristics are as follows:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and the methyl protons (a singlet around 2.0-2.5 ppm). The aromatic region will display coupling patterns indicative of the substitution pattern.

-

¹³C NMR: The spectrum will exhibit seven distinct carbon signals. The carbon atom attached to the bromine will be shifted, as will the carbon bearing the hydroxyl group. PubChem notes the availability of ¹³C NMR data for this compound.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) appearing at m/z values corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group, along with C-H and C=C stretching frequencies for the aromatic ring.

Synthesis Methodology: A Validated Protocol

The regioselective synthesis of 2-Bromo-3-methylphenol is crucial to avoid isomeric impurities. While direct bromination of m-cresol is a possible route, it can lead to a mixture of products. A more controlled and widely cited method is the Sandmeyer reaction, starting from 2-Amino-3-methylphenol. This approach offers high regioselectivity.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for similar transformations.[4]

Step 1: Diazotization of 2-Amino-3-methylphenol

-

Dissolve 2-Amino-3-methylphenol (1.0 eq) in a mixture of water and an acid, such as 48% hydrobromic acid (HBr).

-

Cool the mixture to 0 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5-10 °C to prevent decomposition of the diazonium salt.[5]

-

Continue stirring at 0 °C for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr, and cool it to 0 °C.[4]

-

Pour the cold diazonium salt solution from Step 1 into the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the initial reaction subsides, slowly warm the mixture to 60 °C and hold for 15-20 minutes to ensure the reaction goes to completion.[4]

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product into an organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash with saturated brine to remove residual inorganic salts.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purify the crude oil/solid using column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to obtain pure 2-Bromo-3-methylphenol.[4][5]

Caption: Workflow for the synthesis of 2-Bromo-3-methylphenol.

Chemical Reactivity and Synthetic Utility

The value of 2-Bromo-3-methylphenol as an intermediate stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to produce ethers and esters, respectively.

-

Bromine Atom: The C-Br bond is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This is particularly valuable in drug development for linking aromatic fragments. Common transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Heck Reaction: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

-

Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, although the positions will be directed by the existing activating (-OH, -CH₃) and deactivating (-Br) groups.

Caption: Key reaction pathways for 2-Bromo-3-methylphenol.

Applications in Drug Discovery and Development

The introduction of bromine into a molecular structure is a well-established strategy in medicinal chemistry.[6] Bromine can enhance lipophilicity, which may improve membrane permeability, and can act as a metabolic blocker to increase a drug's half-life.

While this specific isomer serves as a foundational building block, its utility is demonstrated by the roles of similar bromophenolic compounds in synthesizing targeted therapeutic agents. For instance, brominated phenolic structures are key components in the synthesis of inhibitors for enzymes like phosphodiesterase 4 (PDE4) and in developing compounds that target cancer cell growth pathways.[7][8] Researchers can leverage 2-Bromo-3-methylphenol to create novel libraries of compounds for screening against various biological targets, including kinases, proteases, and protein-protein interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Bromo-3-methylphenol is essential. It is classified as harmful and an irritant.

Table 2: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H332 | Harmful if inhaled[3] |

| H335 | May cause respiratory irritation[3] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended.[1]

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion/Inhalation: Move to fresh air. If swallowed or if breathing is difficult, seek immediate medical attention.

-

Conclusion

2-Bromo-3-methylphenol (CAS: 22061-78-5) is more than just a chemical intermediate; it is a strategic tool for synthetic and medicinal chemists. Its well-defined structure provides multiple avenues for molecular elaboration, enabling the efficient construction of complex and potentially bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the laboratory and advancing drug discovery programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265090, 2-Bromo-3-methylphenol. Retrieved from [Link]

- Guo, Y.-N. (2013). Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Asian Journal of Chemistry, 25, 3762-3764.

-

PubChem. (n.d.). 2-Bromo-3-methylphenol Hazard Summary. Retrieved from [Link]

- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

- Weronika, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Bromo-2-methylphenol (CAS 7766-23-6): A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]

- 3. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]

- 5. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A-to-Z Guide to the Regioselective Synthesis of 2-Bromo-3-methylphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-3-methylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. The document delves into the theoretical underpinnings of the electrophilic aromatic substitution reaction, focusing on the regioselective bromination of m-cresol. It presents a detailed, field-proven experimental protocol, including reaction setup, purification, and analytical characterization. Furthermore, this guide explores the mechanistic rationale behind the observed regioselectivity, potential side reactions, and safety considerations. The information is structured to offer both a practical laboratory manual and a deeper understanding of the reaction's nuances, catering to the needs of researchers and drug development professionals.

Introduction: The Significance of 2-Bromo-3-methylphenol

2-Bromo-3-methylphenol, with the chemical formula C7H7BrO, is a key building block in organic synthesis. Its utility stems from the specific arrangement of the bromo, hydroxyl, and methyl functional groups on the aromatic ring, which allows for further chemical modifications. This compound serves as a crucial intermediate in the preparation of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. The ability to efficiently and selectively synthesize this molecule is therefore of considerable interest to the scientific and industrial communities.

Theoretical Framework: Understanding Regioselectivity in the Bromination of m-Cresol

The synthesis of 2-Bromo-3-methylphenol from m-cresol is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction, specifically the position of the incoming bromine atom, is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the methyl (-CH3) group.

Both the hydroxyl and methyl groups are activating, electron-donating groups, which increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack. They are also both ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In the case of m-cresol (3-methylphenol), the hydroxyl group is at position 1 and the methyl group is at position 3. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. The positions ortho to the methyl group are 2 and 4, and the para position is 6. The directing effects of both groups are therefore synergistic, strongly activating positions 2, 4, and 6.

Kinetic studies on the bromination of cresol regioisomers have shown that m-cresol exhibits the highest reactivity. This is attributed to the unified directing effects of the hydroxyl and methyl groups, leading to a more stabilized intermediate during the electrophilic attack. The primary products of the bromination of m-cresol are 2-bromo-3-methylphenol, 4-bromo-3-methylphenol, and 6-bromo-3-methylphenol, along with the potential for di- and tri-brominated byproducts. Achieving a high yield of the desired 2-bromo isomer necessitates careful control of reaction conditions to favor kinetic over thermodynamic products and to minimize over-bromination.

Experimental Protocol: A Validated Approach to Synthesis

This section outlines a detailed, step-by-step methodology for the synthesis of 2-Bromo-3-methylphenol from m-cresol using N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over molecular bromine as it is a solid, easier to handle, and can offer improved selectivity in certain cases.

Materials and Equipment

| Reagents & Solvents | Equipment |

| m-Cresol (3-methylphenol) | Round-bottom flask |

| N-Bromosuccinimide (NBS) | Magnetic stirrer and stir bar |

| Dichloromethane (DCM) | Dropping funnel |

| Saturated sodium bicarbonate solution | Ice bath |

| Saturated sodium thiosulfate solution | Separatory funnel |

| Anhydrous magnesium sulfate | Rotary evaporator |

| Diethyl ether | Chromatography column |

| Hexane | Thin-layer chromatography (TLC) plates |

| Ethyl acetate | UV lamp |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (1.0 equivalent) in dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.0 equivalent) in dichloromethane and add this solution dropwise to the cooled m-cresol solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.

-

Workup - Quenching: Once the reaction is complete, quench the reaction mixture by adding saturated sodium thiosulfate solution to consume any unreacted NBS.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired 2-Bromo-3-methylphenol isomer.

Caption: Simplified reaction mechanism for the bromination of m-cresol.

While position 2 is sterically hindered by the adjacent methyl group, the strong activating effect of the hydroxyl group can still direct the electrophile to this position. The use of a less reactive brominating agent like NBS, compared to molecular bromine, can sometimes enhance the formation of the thermodynamically more stable products. However, by maintaining low reaction temperatures, the kinetic product distribution can be favored.

Potential Side Reactions:

-

Polybromination: Over-bromination to yield di- and tri-brominated products is a common side reaction, especially if an excess of the brominating agent is used or if the reaction temperature is not adequately controlled.

-

Isomer Formation: The formation of 4-bromo-3-methylphenol and 6-bromo-3-methylphenol is expected. The separation of these isomers often requires careful chromatographic purification.

Characterization of 2-Bromo-3-methylphenol

Confirmation of the structure and purity of the synthesized 2-Bromo-3-methylphenol is crucial. The following analytical techniques are typically employed:

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons with characteristic splitting patterns and chemical shifts, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for the seven carbon atoms, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of 2-Bromo-3-methylphenol (187.03 g/mol ) and a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, and C-Br stretch. |

Safety Considerations

Both the starting material, m-cresol, and the brominating agents are hazardous materials that require careful handling in a well-ventilated fume hood.

-

m-Cresol: Is toxic and corrosive. Avoid contact with skin and eyes, and inhalation of vapors.

-

N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Handle with care to avoid dust inhalation.

-

Bromine (if used): Is highly toxic, corrosive, and volatile. Extreme caution must be exercised, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.

All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-Bromo-3-methylphenol from m-cresol is a well-established yet nuanced electrophilic aromatic substitution reaction. A high degree of regioselectivity for the 2-bromo isomer can be achieved through the careful selection of the brominating agent and meticulous control of reaction conditions, particularly temperature. This guide has provided a comprehensive framework for understanding the theoretical principles, a practical experimental protocol, and the necessary analytical and safety considerations for the successful synthesis of this important chemical intermediate.

References

-

Rajagopal, R., & Srinivasan, K. V. (2002). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (6), 1131–1136. [Link]

-

Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556–2564. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023, October 27). N-Bromosuccinimide. In Wikipedia. [Link]

-

King, A. D., Nawrat, C. C., & O'Brien, M. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. [Link]

-

Davies, H. M. L., & Du Bois, J. (2022). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 14(12), 1436–1442. [Link]

-

Careers360. (2020, January 25). meta cresol on bromination gives. [Link]

- Bindler, J. L., & Model, E. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylphenol. PubChem Compound Database. Retrieved from [Link]

-

Kewat, R., & Ahmed, N. (2018). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. United Journal of Chemistry, 1(1), 1-5. [Link]

-

da Silva, J. B. P., & de Almeida, W. B. (2020). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization reactions. ChemRxiv. [Link]

-

Brittain, J. M., de la Mare, P. B. D., & Newman, P. A. (1981). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. Journal of the Chemical Society, Perkin Transactions 2, (1), 32–41. [Link]

-

University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

-

SD Fine-Chem Limited. (n.d.). Safety Data Sheet - Bromocresol green sodium salt. [Link]

-

StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

- CN101037378B. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

Smith, K., & El-Hiti, G. A. (2011). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Synthesis, 8(1), 43-63. [Link]

-

Martínez, C., Muñiz, C., & Alvarez, C. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19131-19137. [Link]

-

Precious Chemicals Mumbai. (n.d.). Material Safety Data Sheet - Bromine. [Link]

-

Bhore, J. B., Nimbalkar, S., Gatkul, B. I., & Shinde, M. P. (2019). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. IOSR Journal of Applied Chemistry, 12(5), 13-18. [Link]

-

Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

- Carl ROTH. (n.d.).

2-Bromo-3-methylphenol structural formula

An In-depth Technical Guide to 2-Bromo-3-methylphenol: Synthesis, Properties, and Applications

Introduction

2-Bromo-3-methylphenol, also known as 2-Bromo-3-hydroxytoluene, is a substituted aromatic phenol derivative with the chemical formula C₇H₇BrO.[1][2][3][4] As a bifunctional molecule featuring both a hydroxyl group and a bromine atom on the aromatic ring, it serves as a versatile and valuable intermediate in organic synthesis. Its structural attributes make it a key building block in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. A notable application includes its use as a precursor in the synthesis of compounds that act as inhibitors for HIV integrase, highlighting its relevance in medicinal chemistry.[5]

Physicochemical Properties

Understanding the fundamental properties of 2-Bromo-3-methylphenol is critical for its effective use in synthesis and research. The compound is typically a light brown solid under standard conditions.[5][6] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22061-78-5 | [1][2][3][5][6][7][8] |

| Molecular Formula | C₇H₇BrO | [1][2][3][4] |

| Molecular Weight | 187.03 g/mol | [1][4] |

| Appearance | Light Brown Solid | [5][6] |

| Melting Point | 58.5-59 °C | [5][9] |

| Boiling Point | 83-84 °C (at 4 Torr) | [5][10] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.54 ± 0.10 (Predicted) | [5] |

| SMILES | CC1=C(C(=CC=C1)O)Br | [1][3][4] |

| InChIKey | HUGNLEZLTOVJLD-UHFFFAOYSA-N | [4][6] |

Synthesis and Mechanistic Insight

The synthesis of 2-Bromo-3-methylphenol is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 2-Amino-3-methylphenol. This method provides a reliable and regioselective route to the target compound.

Synthetic Workflow: Diazotization and Bromination

The process involves two primary stages: the diazotization of the starting amine followed by a copper-catalyzed bromination.

Caption: Workflow for the synthesis of 2-Bromo-3-methylphenol.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures for the synthesis of 2-Bromo-3-methylphenol from 2-Amino-3-methylphenol.[7]

Step 1: Diazotization of 2-Amino-3-methylphenol

-

Dissolve 2-Amino-3-methylphenol (1.0 eq) in a solvent mixture of water and 1,4-dioxane.

-

Heat the mixture to reflux and then slowly add hydrobromic acid (48%).

-

After a brief period at reflux, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 10 °C. The formation of the diazonium salt intermediate is critical and highly temperature-sensitive. Low temperatures prevent the premature decomposition of the unstable diazonium salt.

-

Stir the mixture at 0 °C for an additional 15 minutes to ensure complete diazotization.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

-

In a separate flask, prepare a mixture of cuprous bromide (CuBr) (I) in hydrobromic acid (48%), pre-cooled to 0 °C.

-

Pour the cold diazonium salt solution from Step 1 into the CuBr/HBr mixture at once.

-

After stirring at 0 °C, slowly warm the reaction mixture to 60 °C. The evolution of nitrogen gas will be observed as the diazonium group is replaced by bromine. The copper(I) catalyst is essential for facilitating this single-electron transfer mechanism.

-

Maintain the temperature at 60 °C for 15 minutes to drive the reaction to completion.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with saturated brine to remove water-soluble impurities, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography (e.g., with an ethyl acetate/hexane eluent system) to yield pure 2-Bromo-3-methylphenol.[7]

Spectral Analysis and Structural Elucidation

The structural identity and purity of 2-Bromo-3-methylphenol are confirmed using standard spectroscopic techniques. While full spectral data often requires access to specialized databases, the expected characteristics can be predicted from the structure.[4][11]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the ~6.7-7.3 ppm range).- Methyl group protons (singlet around ~2.3 ppm).- Phenolic hydroxyl proton (broad singlet, chemical shift varies with concentration and solvent). |

| ¹³C NMR | - Six distinct aromatic carbon signals.- One methyl carbon signal.- The carbon bearing the bromine (C-Br) will be shifted upfield compared to the other aromatic carbons. |

| FT-IR | - Broad O-H stretch (~3200-3600 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- C=C aromatic ring stretches (~1450-1600 cm⁻¹).- C-Br stretch (in the fingerprint region, typically < 1000 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 186.- Isotopic peak (M+2) at m/z 188 of similar intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

Reactivity and Applications in Drug Development

The reactivity of 2-Bromo-3-methylphenol is dictated by its three functional components: the phenolic hydroxyl group, the aromatic ring, and the bromo substituent. This trifecta of reactivity makes it a powerful synthon.

-

Phenolic -OH Group: The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. Its acidity also allows it to act as a nucleophile or a proton donor.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups.

-

Bromo Group: The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing C-C and C-heteroatom bonds in modern drug discovery.

Role as a Pharmaceutical Intermediate

A significant application of 2-Bromo-3-methylphenol is its use as a starting material for synthesizing compounds with therapeutic potential. It has been identified as a key intermediate in the preparation of molecules that exhibit inhibitory activity against HIV replication by targeting the HIV integrase enzyme.[5] The introduction of bromine into molecular structures is a known strategy in drug design to enhance binding affinity or modify pharmacokinetic properties.[12]

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry for creating biaryl structures. 2-Bromo-3-methylphenol is an excellent substrate for this reaction.

Caption: Suzuki-Miyaura coupling of 2-Bromo-3-methylphenol.

Safety, Handling, and Storage

As a laboratory chemical, 2-Bromo-3-methylphenol must be handled with appropriate precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Bromo-3-methylphenol is classified with the following hazards:[4][13]

The signal word is "Warning".[6][13]

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][15] Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep it in an inert atmosphere.[5]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of water.[13] If swallowed, get medical help.[13] If inhaled, move the person to fresh air.[13]

Conclusion

2-Bromo-3-methylphenol is a strategically important chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a versatile scaffold for constructing novel therapeutic agents, such as HIV integrase inhibitors. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for researchers aiming to leverage its potential in complex molecular design and drug discovery endeavors.

References

-

ChemBK. (2024). 2-bromo-3-methyl-phenol. Retrieved from [Link]

-

Appchem. (n.d.). 2-bromo-3-methyl-phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-methylphenol. PubChem Compound Database. Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromo-3-methylphenol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]

-

Bajgier, D., & Furtak, K. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. appchemical.com [appchemical.com]

- 4. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]

- 8. 22061-78-5 Cas No. | 2-Bromo-3-methylphenol | Apollo [store.apolloscientific.co.uk]

- 9. lookchem.com [lookchem.com]

- 10. 2-bromo-3-methyl-phenol manufacturers and suppliers in india [chemicalbook.com]

- 11. 2-bromo-3-methyl-phenol(22061-78-5) 1H NMR spectrum [chemicalbook.com]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. aaronchem.com [aaronchem.com]

Introduction: Defining the Role of 2-Bromo-3-methylphenol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-methylphenol

2-Bromo-3-methylphenol is a substituted aromatic organic compound with the chemical formula C₇H₇BrO.[1][2][3][4] As a bifunctional molecule, featuring both a hydroxyl group and a bromine atom on a cresol backbone, it serves as a versatile intermediate in organic synthesis. Its utility in the development of novel pharmaceutical agents and other high-value chemical entities is predicated on a thorough understanding of its fundamental physicochemical properties. The precise manipulation of its functional groups in subsequent reactions and its behavior in various physical states and solvent systems are critical for process optimization, formulation development, and regulatory compliance.

This guide provides a comprehensive overview of the core physical properties of 2-Bromo-3-methylphenol. It is intended for researchers, chemists, and drug development professionals, offering not only a compilation of data but also an in-depth look at the experimental methodologies and scientific rationale behind their determination. Our approach emphasizes self-validating protocols and authoritative grounding to ensure the highest degree of scientific integrity.

Core Physicochemical Properties: A Consolidated View

The fundamental properties of 2-Bromo-3-methylphenol are summarized below. It is crucial to note the existence of conflicting data in the literature regarding its melting point and physical state, which warrants a critical evaluation.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-3-methylphenol | [3][4] |

| CAS Number | 22061-78-5 | [1][3][4] |

| Molecular Formula | C₇H₇BrO | [1][2][3][4] |

| Molecular Weight | 187.03 g/mol | [1][3][4] |

| Appearance | White to yellow-brown solid | |

| Melting Point | 58.5-59 °C (Likely) / -4 °C (Conflicting) | [1][5] |

| Boiling Point | 215.2 °C at 760 mmHg | [5] |

| Density | 1.554 g/cm³ | [5] |

| pKa (Predicted) | 8.54 ± 0.10 | [5] |

| LogP | 2.46 | [5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate | |

| Flash Point | 83.9 °C | [5] |

Critical Analysis of Discrepant Data: Melting Point and Physical State

A significant discrepancy exists in reported melting points. While most chemical suppliers and databases report a melting point of 58.5-59 °C , which corresponds to its typical description as a solid at room temperature, at least one source reports a melting point of -4 °C.[1][5] A melting point of -4 °C would classify the substance as a liquid under standard laboratory conditions. Furthermore, some synthesis procedures report the final purified product as a "reddish brown oil," which could represent an amorphous or less pure state.[6]

Expert Assessment: The consensus value of 58.5-59 °C is the most probable melting point for the pure, crystalline solid form of 2-Bromo-3-methylphenol. The lower value is likely an error or pertains to a different, unspecified isomer. The oily appearance post-synthesis is common for organic compounds that have not yet been fully crystallized or may contain residual solvent. For all rigorous scientific applications, the identity and purity must be confirmed via the workflows outlined below, and the melting point should be experimentally verified.

Identity and Purity Confirmation: A Validated Workflow

Before any meaningful physical property measurements can be made, the identity and purity of the material must be unequivocally established. This is the cornerstone of trustworthy and reproducible science. The following workflow provides a self-validating system for the characterization of 2-Bromo-3-methylphenol.

Caption: Workflow for the comprehensive characterization of 2-Bromo-3-methylphenol.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic methods provide a non-destructive view of the molecule's structure, confirming its identity beyond doubt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation in organic chemistry. For 2-Bromo-3-methylphenol, the proton (¹H) NMR spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, and the phenolic hydroxyl proton. The carbon (¹³C) NMR spectrum should display seven unique signals, corresponding to each carbon atom in the distinct chemical environment created by the substitution pattern.[7] The number of signals is a direct reflection of the molecule's symmetry.[7]

-

Mass Spectrometry (MS): This technique validates the molecular weight of the compound. A key feature for any bromine-containing molecule is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][8][9] Consequently, the mass spectrum of 2-Bromo-3-methylphenol will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M+ and M+2). This 1:1 pattern is a definitive indicator of the presence of a single bromine atom and serves as a powerful confirmation of the compound's identity.[3][8][9][10]

-

Infrared (IR) Spectroscopy: FTIR provides confirmation of the key functional groups.[11] The spectrum for 2-Bromo-3-methylphenol will be characterized by:

-

A broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the phenolic group.

-

Sharp peaks between 1450-1600 cm⁻¹ corresponding to C=C stretching within the aromatic ring.

-

A C-Br stretching vibration, typically found in the 500-600 cm⁻¹ region.

-

Key Physical Property Determination: Methodologies and Rationale

Accurate determination of physical properties requires robust and validated experimental protocols. Here, we detail the methodologies for measuring the most critical parameters for drug development.

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point (Tm) of a pure substance.[12] It offers higher precision and more information than traditional capillary methods. DSC measures the heat flow required to raise the temperature of a sample compared to a reference.[12][13] The melting of a crystalline solid is an endothermic event, which appears as a distinct peak on the DSC thermogram. The peak's onset temperature and maximum provide a highly accurate melting point, while the peak's sharpness is a reliable indicator of purity.[13]

Sources

- 1. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]

- 2. connectsci.au [connectsci.au]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. airhygiene.com [airhygiene.com]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methylphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-bromo-3-methylphenol, a key intermediate in pharmaceutical synthesis.[1] Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination, and explores theoretical approaches to solubility prediction. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from reaction optimization and purification to formulation development.

Physicochemical Properties of 2-Bromo-3-methylphenol

A thorough understanding of the physicochemical properties of 2-bromo-3-methylphenol is paramount to comprehending its solubility characteristics.

Molecular Structure and Properties:

2-Bromo-3-methylphenol (C₇H₇BrO) is a substituted aromatic compound with a molecular weight of approximately 187.03 g/mol .[2] Its structure, featuring a hydroxyl (-OH) group, a bromine (-Br) atom, and a methyl (-CH₃) group on a benzene ring, dictates its solubility behavior. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its potential for interaction with polar solvents. The bromine atom introduces a degree of polarity and also increases the molecule's size and polarizability. The methyl group is nonpolar. The interplay of these functional groups results in a molecule with moderate polarity.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO | [2] |

| Molecular Weight | 187.03 g/mol | [2] |

| Physical Form | White to yellow to brown solid | [3] |

| Melting Point | 58.5-59 °C | [1] |

| pKa | 8.54 ± 0.10 (Predicted) | [4] |

Principles Governing Solubility in Organic Solvents

The solubility of 2-bromo-3-methylphenol in a given organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] Key factors influencing its solubility include:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor.[6] 2-Bromo-3-methylphenol, with its phenolic hydroxyl group, is expected to be more soluble in polar solvents that can engage in hydrogen bonding.

-

Hydrogen Bonding: The ability of the phenolic hydroxyl group to form hydrogen bonds is a primary driver of its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[5] This is in accordance with Le Châtelier's Principle.

-

Molecular Size and Shape: The size and shape of the solute molecule can affect how easily it can be surrounded by solvent molecules.[6]

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and ethyl acetate, due to favorable hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane.

-

Low Solubility: Expected in nonpolar solvents like hexane and toluene, where the polar interactions of the phenol are not well-solvated.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7] This protocol provides a robust and reliable means to obtain accurate solubility data.

Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-Bromo-3-methylphenol (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-bromo-3-methylphenol to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, either centrifuge the vials at a high speed or filter a portion of the supernatant through a syringe filter compatible with the organic solvent. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Using HPLC:

-

Develop a suitable HPLC method for the analysis of 2-bromo-3-methylphenol. This will typically involve a reverse-phase C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol.

-

Prepare a series of calibration standards of known concentrations of 2-bromo-3-methylphenol in the chosen solvent.

-

Inject the calibration standards and the diluted sample onto the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for 2-bromo-3-methylphenol in the chosen solvent by scanning a dilute solution. Aromatic hydrocarbons typically have strong absorbance in the UV range.

-

Prepare a series of calibration standards of known concentrations.

-

Measure the absorbance of the standards and the diluted sample at the λmax.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Calculate the concentration of the diluted sample using the calibration curve and the Beer-Lambert law.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide valuable estimates of solubility. The UNIFAC (Universal Functional group Activity Coefficient) model is a group-contribution method that can be used to predict activity coefficients, which are inversely related to solubility in non-polar solvents.[8] This model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters to estimate the properties of the mixture. For 2-bromo-3-methylphenol, the relevant functional groups would be those corresponding to the aromatic ring, the hydroxyl group, the bromine atom, and the methyl group. While the detailed calculations are beyond the scope of this guide, specialized software can perform these predictions and offer insights into the relative solubility in different solvents.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 2-bromo-3-methylphenol in organic solvents. While specific quantitative data remains elusive in the public domain, the principles outlined, coupled with the detailed experimental protocol, empower researchers to generate the precise data required for their specific applications. A thorough understanding of solubility is a critical component of successful drug development and chemical process optimization, and the methodologies described herein provide a robust pathway to achieving this understanding.

References

-

PubChem. 2-Bromo-3-methylphenol. National Center for Biotechnology Information. [Link][2][9]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link][3]

-

Kalogiannis, S., et al. Predicting the solubilization preference of natural phenols to different solvents. ResearchGate. [Link][8]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

National Center for Biotechnology Information. Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents and Phospholipid Vesicles. PubMed. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]

-

Palmer, D. S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. [Link]

-

Reddit. Can you check the solubility of a drug using just a UV-vis spectrophotometer? [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromo-3-methylphenol | 22061-78-5 [sigmaaldrich.com]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-methylphenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3-methylphenol (CAS No. 22061-78-5), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physicochemical properties, synthesis, analytical characterization, and applications, with a strong emphasis on the causality behind experimental choices and protocols.

Core Molecular and Physical Properties

2-Bromo-3-methylphenol is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a phenol group with bromine and methyl substituents, provides multiple reactive sites for designing complex molecules. The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis and for spectroscopic analysis.

The molecular weight of 2-Bromo-3-methylphenol is 187.03 g/mol .[1][2][3] This value is derived from its molecular formula, C₇H₇BrO, which is confirmed by high-resolution mass spectrometry.[1][2][3][4] Understanding these fundamental properties is the first step in its effective utilization.

Table 1: Physicochemical Properties of 2-Bromo-3-methylphenol

| Property | Value | Source(s) |

| Molecular Weight | 187.03 g/mol | [2][3] |

| Molecular Formula | C₇H₇BrO | [1][2][3][4] |

| CAS Number | 22061-78-5 | [1][2][5] |

| IUPAC Name | 2-bromo-3-methylphenol | [2] |

| Appearance | White to yellow to brown solid | |

| Melting Point | 58.5-59 °C | [6][7] |

| Boiling Point | 215.2 °C at 760 mmHg | [6] |

| SMILES | CC1=C(C(=CC=C1)O)Br | [1][2] |

| InChIKey | HUGNLEZLTOVJLD-UHFFFAOYSA-N | [2] |

These properties are critical for predicting the compound's behavior in various solvents and reaction conditions, ensuring proper handling and storage, and designing effective purification strategies. For instance, its defined melting point range is a key indicator of purity.

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-3-methylphenol typically involves the electrophilic aromatic substitution of m-cresol. A common and effective method is the direct bromination of 3-methylphenol. The choice of brominating agent and reaction conditions is paramount to control regioselectivity and maximize the yield of the desired 2-bromo isomer.

One synthetic approach involves reacting m-cresol with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic bromine to the ortho and para positions. In the case of 3-methylphenol, the primary products are 2-bromo-, 4-bromo-, and 6-bromo-3-methylphenol. The steric hindrance from the adjacent methyl group can influence the substitution pattern.

Another documented method involves the Sandmeyer reaction, starting from 2-amino-3-methylphenol.[8] This multi-step process offers a different route that can be advantageous for achieving specific isomer purity.

Workflow for Synthesis via Sandmeyer Reaction

The following diagram outlines the key stages of synthesizing 2-Bromo-3-methylphenol from 2-amino-3-methylphenol, a process valued for its defined pathway, which can lead to a cleaner product profile compared to direct bromination.

Caption: Synthesis workflow for 2-Bromo-3-methylphenol via Sandmeyer reaction.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of synthesized 2-Bromo-3-methylphenol is crucial. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each analysis corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons, the methyl group, and the hydroxyl proton. The splitting patterns and integration values confirm the substitution pattern on the benzene ring.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key absorptions would include a broad O-H stretch for the phenol group and C-Br stretching vibrations.

-

Mass Spectrometry (MS) : MS confirms the molecular weight of the compound. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are vital for assessing the purity of the compound. By developing a suitable method, one can separate 2-Bromo-3-methylphenol from starting materials, byproducts, and other isomers, allowing for accurate quantification of purity.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a standard method for verifying the purity of a synthesized batch of 2-Bromo-3-methylphenol. The use of a mass spectrometer detector allows for simultaneous purity assessment and identity confirmation.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the 2-Bromo-3-methylphenol sample.

- Dissolve the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to create a 1 mg/mL solution.

- Vortex the solution until the sample is completely dissolved.

2. GC-MS Instrumentation and Conditions:

- GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically effective.

- Injection Volume: 1 µL.

- Inlet Temperature: 250 °C.

- Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 10 °C/min.

- Final hold: Hold at 250 °C for 5 minutes.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

- The retention time of the major peak should be consistent with a reference standard of 2-Bromo-3-methylphenol.

- The mass spectrum of the major peak should display the molecular ion peaks at m/z 186 and 188, confirming the presence of bromine.

- Purity is calculated based on the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. A purity of >98% is common for research-grade material.

Applications in Research and Drug Development

Halogenated phenols are important intermediates in the pharmaceutical and fine chemical industries.[9] The bromine atom in 2-Bromo-3-methylphenol is a versatile functional group that can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity. This makes it a valuable precursor for the synthesis of novel pharmaceutical candidates.

The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design, as it can enhance binding affinity, modulate metabolic stability, or serve as a handle for further chemical modification.[10] Specifically, compounds like 2-Bromo-3-methylphenol can be used as starting materials for creating libraries of compounds for screening against various biological targets. For instance, related bromo-hydroxybenzaldehyde structures are used in synthesizing inhibitors for enzymes like phosphodiesterase 4 (PDE4) and in developing agents that inhibit cancer cell growth.[11] It has also been identified as a potential intermediate for compounds that could inhibit HIV integrase activity.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 2-Bromo-3-methylphenol.

-

Hazards: The compound is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[2][12] It may also cause respiratory irritation.[2][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13][14] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[12][13] Storage under an inert atmosphere is recommended for long-term stability.[5]

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[12]

Conclusion

2-Bromo-3-methylphenol, with a molecular weight of 187.03 g/mol , is more than just a chemical with a defined mass. It is a strategically important intermediate whose value lies in its structural features and reactivity. For researchers and drug development professionals, a thorough understanding of its properties, synthetic routes, and analytical validation is fundamental to leveraging its potential in creating novel and impactful molecules. The protocols and data presented in this guide serve as a foundational resource for the effective and safe utilization of this versatile compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265090, 2-Bromo-3-methylphenol. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-bromo-3-methyl-phenol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]

-

West Liberty University. (2005, October 11). Material Safety Data Sheet - Bromothymol blue. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 23). 3-Bromo-2-methylphenol (CAS 7766-23-6): A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from [Link]

-

Springer Nature. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

- 1. 2-Bromo-3-methylphenol | 22061-78-5 | FB153870 | Biosynth [biosynth.com]

- 2. 2-Bromo-3-methylphenol | C7H7BrO | CID 265090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 22061-78-5|2-Bromo-3-methylphenol|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 2-bromo-3-methyl-phenol | 22061-78-5 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. westliberty.edu [westliberty.edu]

IUPAC name for 2-Bromo-3-methylphenol

An In-depth Technical Guide to 2-Bromo-3-methylphenol for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methylphenol is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its trifunctionalized structure, featuring a hydroxyl group, a bromine atom, and a methyl group, offers a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis via the Sandmeyer reaction, an analysis of its chemical reactivity, and its applications as a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] Emphasis is placed on the mechanistic rationale behind the synthetic procedures and the strategic importance of this building block in modern drug discovery.

Introduction: The Role of Brominated Phenols in Chemical Synthesis

Halogenated organic compounds are fundamental building blocks in the pharmaceutical and agrochemical industries. The introduction of a bromine atom into an aromatic structure, such as a phenol, can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it a valuable modification in drug design.[3] 2-Bromo-3-methylphenol (CAS No: 22061-78-5) serves as a prime example of a versatile intermediate.[4] Its structure allows for selective functionalization at multiple sites, providing a platform for creating diverse chemical libraries for biological screening. This document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.

Molecular Structure of 2-Bromo-3-methylphenol

Caption: Workflow for the synthesis of 2-Bromo-3-methylphenol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [5] Materials:

-

2-Amino-3-methylphenol

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-